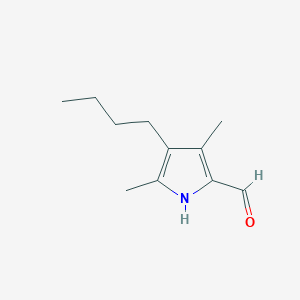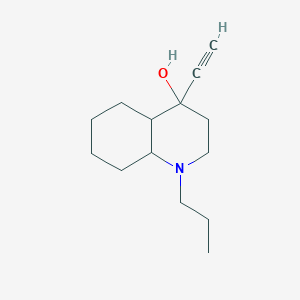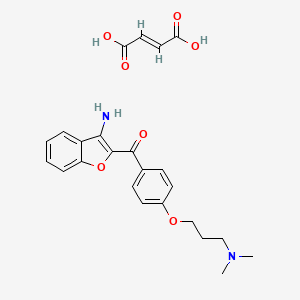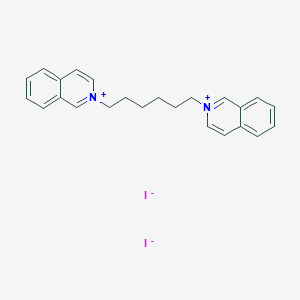
(S)-2,2,5-Trimethyloxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,5-Trimethyloxazolidin-4-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes an oxazolidinone ring substituted with three methyl groups The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,5-Trimethyloxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-2-amino-2-methyl-1-propanol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and cyclization to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or auxiliaries can ensure the production of the desired enantiomer with high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: (S)-2,2,5-Trimethyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the oxazolidinone ring or its substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(S)-2,2,5-Trimethyloxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: It can be used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (S)-2,2,5-Trimethyloxazolidin-4-one exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved are typically related to the formation of chiral intermediates and the stabilization of transition states during chemical reactions.
Comparison with Similar Compounds
®-2,2,5-Trimethyloxazolidin-4-one: The enantiomer of the compound with the opposite stereochemistry.
2,2-Dimethyloxazolidin-4-one: A similar compound with one less methyl group.
2-Methyloxazolidin-4-one: A simpler oxazolidinone derivative with fewer methyl substitutions.
Uniqueness: (S)-2,2,5-Trimethyloxazolidin-4-one is unique due to its specific (S)-configuration and the presence of three methyl groups, which can significantly influence its chemical reactivity and applications. Its chiral nature makes it particularly valuable in asymmetric synthesis and other applications requiring enantiomerically pure compounds.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(5S)-2,2,5-trimethyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C6H11NO2/c1-4-5(8)7-6(2,3)9-4/h4H,1-3H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
KTJRPRZOBUEZNL-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC(O1)(C)C |
Canonical SMILES |
CC1C(=O)NC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)






![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)


![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)


